2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate
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Overview
Description
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying biological processes and pathways.
Medicine: It has potential therapeutic applications and is used in drug discovery and development.
Industry: It is utilized in the production of various chemical products and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
As an alanine derivative, it may interact with various biological systems in a similar manner to other alanine derivatives
Biochemical Pathways
Alanine derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Action Environment
It is known that the compound should be stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of quinoline derivatives with amino acids under specific conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with an appropriate amino acid derivative, followed by acidification to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of reactors, temperature control systems, and purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents.
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.
Comparison with Similar Compounds
Quinoline derivatives
Amino acid derivatives
Other dihydrochloride salts
Uniqueness: 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride dihydrate is unique due to its specific structure and reactivity, which distinguishes it from other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);2*1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSPTANLDAPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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